2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid
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Overview
Description
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a hydroxypropynyl group attached to the benzene ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylbenzoic acid.
Alkyne Addition: The hydroxypropynyl group is introduced via a nucleophilic addition reaction using propargyl alcohol in the presence of a base such as sodium hydride.
Hydroxylation: The hydroxyl group is then introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing metal catalysts to enhance the efficiency of the alkyne addition and hydroxylation steps.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-(3-Oxoprop-1-yn-1-yl)-3-methylbenzoic acid.
Reduction: Formation of 2-(3-Hydroxyprop-1-en-1-yl)-3-methylbenzoic acid or 2-(3-Hydroxypropyl)-3-methylbenzoic acid.
Substitution: Formation of 2-(3-Chloroprop-1-yn-1-yl)-3-methylbenzoic acid.
Scientific Research Applications
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyprop-1-yn-1-yl)benzoic acid: Lacks the methyl group on the benzene ring.
3-Methyl-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid: Similar structure but different substitution pattern.
Uniqueness
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid is unique due to the specific positioning of the hydroxypropynyl and methyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H10O3 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(3-hydroxyprop-1-ynyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H10O3/c1-8-4-2-5-10(11(13)14)9(8)6-3-7-12/h2,4-5,12H,7H2,1H3,(H,13,14) |
InChI Key |
XONGARIWCFAJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C#CCO |
Origin of Product |
United States |
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